![molecular formula C24H14 B048497 二苯并[e,l]芘 CAS No. 192-51-8](/img/structure/B48497.png)

二苯并[e,l]芘

描述

Dibenzo[e,l]pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings . The most notable dibenzopyrene isomer, dibenzo[a,l]pyrene, is a constituent of tobacco smoke and is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

Synthesis Analysis

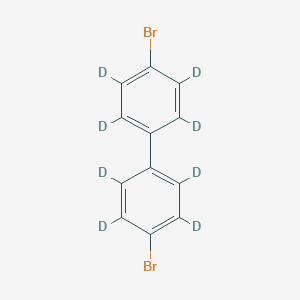

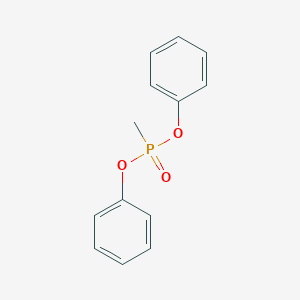

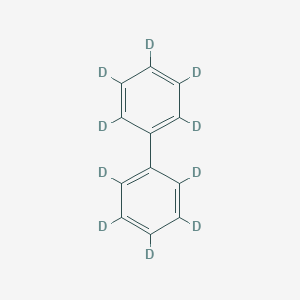

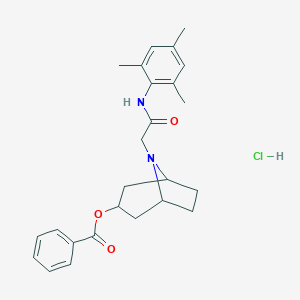

The formation of dibenzo[e,l]pyrene has been explored through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This involves a gas-phase reaction of the phenyl radical (C6H5) with triphenylene (C18H12), utilizing photoelectron photoion coincidence spectroscopy (PEPICO) combined with electronic structure calculations .Molecular Structure Analysis

Dibenzo[e,l]pyrene has a molecular formula of C24H14, an average mass of 302.368 Da, and a monoisotopic mass of 302.109558 Da .Chemical Reactions Analysis

The formation of dibenzo[e,l]pyrene involves a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This process forms peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives .Physical And Chemical Properties Analysis

Dibenzo[e,l]pyrene is a yellow odorless crystal or flake. It is insoluble in water. Its density is 1.3±0.1 g/cm3, boiling point is 552.3±17.0 °C at 760 mmHg, and flash point is 282.0±15.1 °C .科学研究应用

- Summary : Dibenzo[e,l]pyrene is recognized for its suspected human carcinogenicity . It’s thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

- Methods : Carcinogenicity is often tested in mice by skin application or subcutaneous administration . In one study, Dibenzo[e,l]pyrene induced tumors at the sites of application .

- Results : The results of these studies provide sufficient evidence that Dibenzo[e,l]pyrene is carcinogenic to experimental animals .

- Summary : Research has been conducted to understand the mechanism of Dibenzo[e,l]pyrene modulated cell proliferation .

- Methods : This involves assessing the plausible binding with various proteins and complexes through molecular docking simulations .

- Results : The findings suggest that potent carcinogenic metabolites of Dibenzo[e,l]pyrene exhibited better binding interactions to certain proteins, which could influence cell proliferation .

- Summary : Dibenzo[e,l]pyrene is present in the environment and human exposure occurs mainly through the smoking of tobacco, inhalation of polluted air, and ingestion of food and water contaminated with combustion products .

- Results : While specific results vary, it’s generally recognized that exposure to Dibenzo[e,l]pyrene can pose a risk to human health due to its carcinogenic properties .

Carcinogenicity Studies

Cell Proliferation Studies

Environmental Exposure Studies

- Summary : Dibenzo[e,l]pyrene is known to form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process is significant in the mutagenic and carcinogenic effects of Dibenzo[e,l]pyrene .

- Methods : The formation and persistence of stable DNA adducts in rats administered a carcinogenic dose of Dibenzo[e,l]pyrene were examined using 32 P-post-labeling analysis .

- Results : The results showed significantly higher Dibenzo[e,l]pyrene–DNA adduction in mammary tissue as compared with non-target tissues .

- Summary : Dibenzo[e,l]pyrene has been studied for its mutagenic effects . However, its mutagenicity does not correlate with its carcinogenicity, as it is a much stronger carcinogen, but a much weaker mutagen, than benzo[a]pyrene .

- Methods : The mutagenicity of Dibenzo[e,l]pyrene was compared in the Ames assay with Aroclor-induced rat liver S-9 .

- Results : In strain TA98 of S. typhimurium, Dibenzo[e,l]pyrene induced more than twice as many revertants as dibenzo[a,e]pyrene .

- Summary : Dibenzo[e,l]pyrene is a minor component of the total content of polynuclear aromatic compounds in the environment . It is present in cigarette smoke and is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

- Methods : Human exposure to Dibenzo[e,l]pyrene occurs mainly through the smoking of tobacco, inhalation of polluted air, and ingestion of food and water contaminated with combustion products .

- Results : The presence of Dibenzo[e,l]pyrene in the environment and its exposure to humans is a concern due to its carcinogenic properties .

DNA Adduct Formation

Mutagenicity Studies

Environmental Pollution

- Summary : Dibenzo[e,l]pyrene is recognized for its suspected human toxicity . It’s thought to be 30 to 100 times more toxic than benzo[a]pyrene .

- Methods : Toxicity is often tested in animals and humans through various exposure routes .

- Results : The results of these studies provide sufficient evidence that Dibenzo[e,l]pyrene is toxic to both animals and humans .

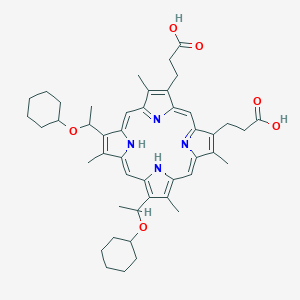

- Summary : Dibenzo[e,l]pyrene is metabolized in the body, and this metabolism is crucial for its carcinogenic effects .

- Methods : Metabolism studies often involve in vitro experiments with liver microsomes, which contain enzymes that metabolize Dibenzo[e,l]pyrene .

- Results : The results show that Dibenzo[e,l]pyrene is metabolized into various products, including dihydrodiols and phenolic derivatives .

- Summary : The pharmacokinetics of Dibenzo[e,l]pyrene, which involves its absorption, distribution, metabolism, and excretion in the body, is an important area of research .

- Methods : Pharmacokinetics studies often involve administering a dose of Dibenzo[e,l]pyrene to animals or humans and then measuring the levels of Dibenzo[e,l]pyrene and its metabolites in various tissues and fluids over time .

- Results : The results of these studies help to understand how Dibenzo[e,l]pyrene is processed in the body and how it might cause harmful effects .

Toxicity Studies

Metabolism Studies

Pharmacokinetics Studies

安全和危害

属性

IUPAC Name |

hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIAHKYKCHRGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172750 | |

| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[e,l]pyrene | |

CAS RN |

192-51-8 | |

| Record name | Dibenzo[fg,op]naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(e,l)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[e,l]pyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(E,L)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)